

Molecular weight of 4-(Morpholine-4-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(Morpholine-4-carbonyl)phenylboronic acid
Cat. No.:	B047465

[Get Quote](#)

An In-depth Technical Guide to **4-(Morpholine-4-carbonyl)phenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-(Morpholine-4-carbonyl)phenylboronic acid**, a key building block in modern medicinal chemistry and drug development. It details the compound's physicochemical properties, provides a representative experimental protocol for its synthesis, and illustrates the synthetic workflow.

Core Compound Properties

4-(Morpholine-4-carbonyl)phenylboronic acid is a bifunctional molecule incorporating a phenylboronic acid moiety and a morpholine amide. This unique structure makes it a valuable reagent in organic synthesis, particularly for the development of targeted therapeutics. The boronic acid group can form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems, while the morpholine group is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates.[\[1\]](#)

Physicochemical Data

The quantitative properties of **4-(Morpholine-4-carbonyl)phenylboronic acid** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	235.04 g/mol	[2]
Molecular Formula	C ₁₁ H ₁₄ BNO ₄	[2] [3]
CAS Number	389621-84-5	[2]
Physical Form	Solid	
Melting Point	126-132 °C	[4]
Boiling Point	481.6 ± 55.0 °C at 760 mmHg (Calculated)	[4]
Density	1.3 ± 0.1 g/cm ³ (Calculated)	[4]
Purity (Commercial)	≥97%	[5] [6] [7]
Storage Conditions	Inert atmosphere, 2-8°C	[3]
SMILES	OB(O)c1ccc(cc1)C(=O)N2CC OCC2	
InChI	1S/C11H14BNO4/c14-11(13- 5-7-17-8-6-13)9-1-3-10(4-2- 9)12(15)16/h1-4,15-16H,5-8H2	

Role in Drug Development

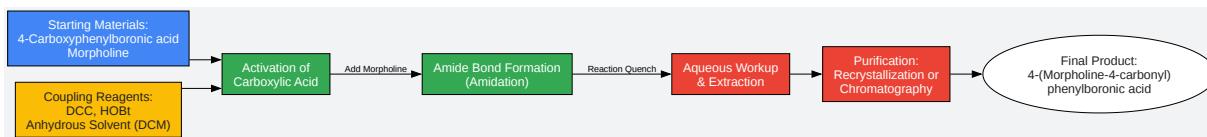
The compound serves as a versatile foundational unit for creating potential pharmacological interventions, with applications in oncology, endocrinology, and immunology.[\[2\]](#) Phenylboronic acid derivatives are notably explored for glucose-sensitive drug delivery systems for diabetes therapy.[\[8\]](#) The morpholine ring is a "privileged pharmacophore" frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties, such as solubility and metabolic stability.[\[1\]](#) This makes the title compound a valuable starting material for synthesizing complex molecules with therapeutic potential.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of **4-(Morpholine-4-carbonyl)phenylboronic acid** via the amidation of 4-Carboxyphenylboronic acid. This method is based on standard organic chemistry procedures for amide bond formation.

Materials and Reagents

- 4-Carboxyphenylboronic acid
- Morpholine
- N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
- Hydroxybenzotriazole (HOBr)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas
- Standard laboratory glassware and magnetic stirrer


Synthesis Procedure

- Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Carboxyphenylboronic acid (1 equivalent) and a suitable anhydrous solvent such as DCM or THF.
- Activation: Add Hydroxybenzotriazole (HOBr) (1.1 equivalents) to the suspension. Stir the mixture at room temperature for 10 minutes.

- **Coupling Agent Addition:** Cool the flask to 0 °C using an ice bath. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the mixture to stir at 0 °C for 30 minutes.
- **Amine Addition:** In a separate flask, dissolve morpholine (1.2 equivalents) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C.
- **Reaction Progression:** Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup - Filtration:** Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.
- **Workup - Extraction:** Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure **4-(Morpholine-4-carbonyl)phenylboronic acid**.

Visualized Workflow: Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis protocol described above.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-(Morpholine-4-carbonyl)phenylboronic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. achmem.com [achmem.com]
- 4. CAS # 389621-84-5, 4-(Morpholine-4-Carbonyl)Phenylboronic Acid: more information. [www.chemblink.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Molecular weight of 4-(Morpholine-4-carbonyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047465#molecular-weight-of-4-morpholine-4-carbonyl-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com